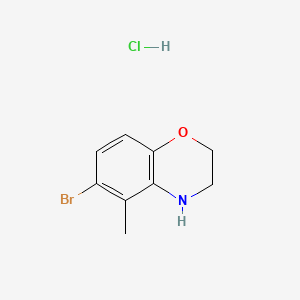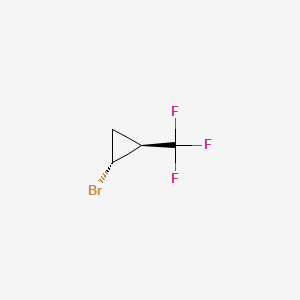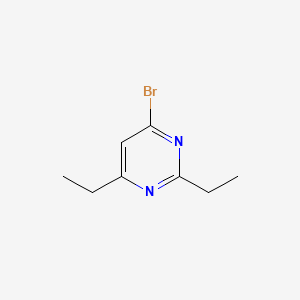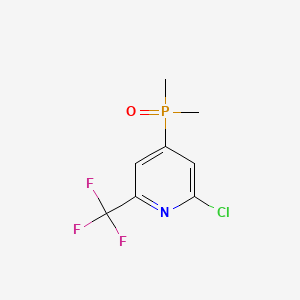
(S)-2-Acetamido-3-(4-borono-2-fluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid is a synthetic organic compound that features a boronic acid group, a fluorine atom, and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This could include using more stable and readily available boron reagents, as well as optimizing reaction conditions to increase yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to remove the boronic acid group, yielding different products.
Substitution: The fluorine atom and the acetamido group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can lead to the removal of the boronic acid group .
Applications De Recherche Scientifique
(2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2S)-3-[4-(dihydroxyboranyl)-2-fluorophenyl]-2-acetamidopropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with certain biomolecules, making it useful in drug design and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pinacol boronic esters: These compounds are also used in organic synthesis and have similar boronic acid groups.
Difluoromethylated compounds: These compounds contain fluorine atoms and are used in various chemical reactions.
Propriétés
Formule moléculaire |
C11H13BFNO5 |
|---|---|
Poids moléculaire |
269.04 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(4-borono-2-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H13BFNO5/c1-6(15)14-10(11(16)17)4-7-2-3-8(12(18)19)5-9(7)13/h2-3,5,10,18-19H,4H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1 |
Clé InChI |
HEBBLDKZZATGAM-JTQLQIEISA-N |
SMILES isomérique |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)NC(=O)C)F)(O)O |
SMILES canonique |
B(C1=CC(=C(C=C1)CC(C(=O)O)NC(=O)C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)



![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)



![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
